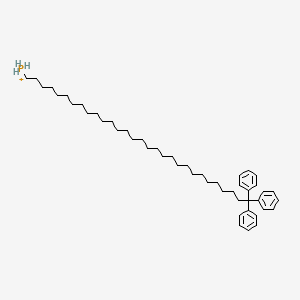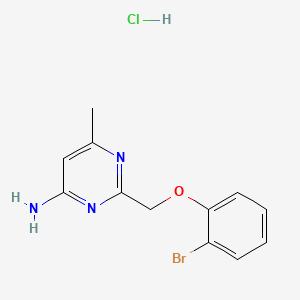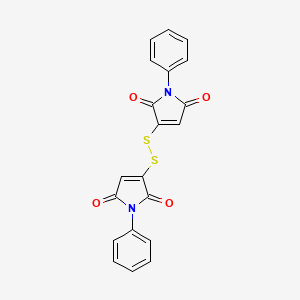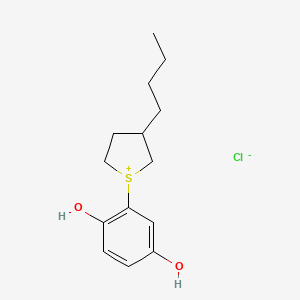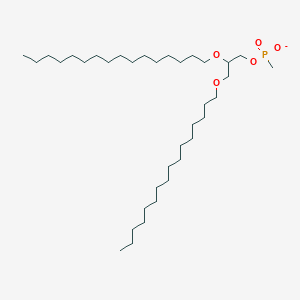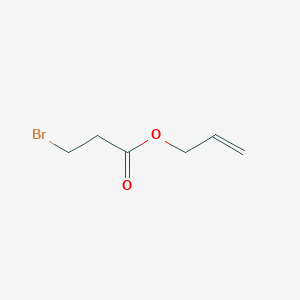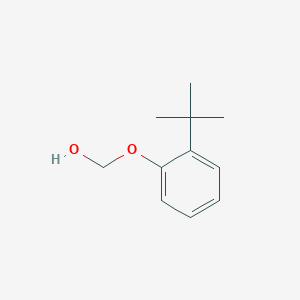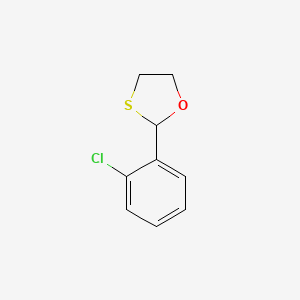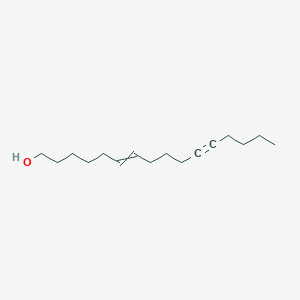
Hexadec-6-en-11-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-6-en-11-yn-1-ol is an organic compound with the molecular formula C16H30O. It is a long-chain alcohol featuring both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-6-en-11-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadec-11-yn-1-ol. The crude product is typically purified through distillation to yield a clear, colorless liquid . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-6-en-11-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Hexadec-6-en-11-yn-1-al (aldehyde) or hexadec-6-en-11-ynoic acid (carboxylic acid).
Reduction: Hexadec-6-en-1-ol (alkene) or hexadecan-1-ol (alkane).
Substitution: Hexadec-6-en-11-yn-1-chloride or hexadec-6-en-11-yn-1-bromide.
Aplicaciones Científicas De Investigación
Hexadec-6-en-11-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of hexadec-6-en-11-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Hexadec-6-en-11-yn-1-ol can be compared with other similar compounds, such as:
Hexadec-11-yn-1-ol: Lacks the alkene group, making it less versatile in certain reactions.
Hexadec-11-en-1-ol: Contains only an alkene group, limiting its reactivity compared to this compound.
Tetradec-11-en-1-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Propiedades
Número CAS |
92838-19-2 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadec-6-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3 |
Clave InChI |
UJZXTVWHQSDDKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCC=CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


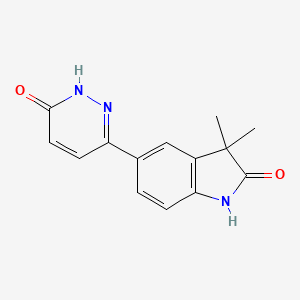

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
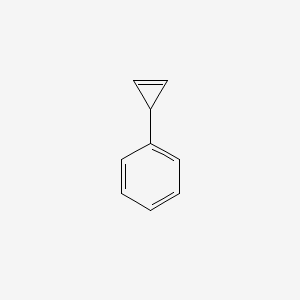
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
